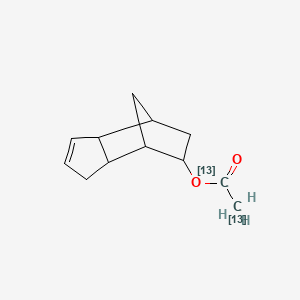

Tricyclodecenyl acetate-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

194.24 g/mol |

IUPAC Name |

8-tricyclo[5.2.1.02,6]dec-3-enyl acetate |

InChI |

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/i1+1,7+1 |

InChI Key |

RGVQNSFGUOIKFF-SPBYTNOZSA-N |

Isomeric SMILES |

[13CH3][13C](=O)OC1CC2CC1C3C2C=CC3 |

Canonical SMILES |

CC(=O)OC1CC2CC1C3C2C=CC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Tricyclodecenyl acetate-13C2 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern analytical research, offering unparalleled accuracy and precision in the quantification of target analytes. Among these, Tricyclodecenyl acetate-13C2 stands out for its application in studies involving its unlabeled analogue, Tricyclodecenyl acetate (B1210297) (commonly known as Verdyl acetate), a prevalent ingredient in the fragrance industry. This technical guide provides an in-depth exploration of the research applications of this compound, focusing on its use as an internal standard in quantitative analytical methodologies.

Core Applications in Research

This compound is a stable isotope-labeled version of Tricyclodecenyl acetate, where two carbon atoms have been replaced with the heavier 13C isotope. This subtle yet significant modification makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary research applications are:

-

Internal Standard for Quantitative Analysis: The most prominent use of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS).[1] Because it is chemically identical to the analyte of interest (the "analyte"), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the native analyte by the detector. This allows for highly accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

-

Tracer in Metabolic and Environmental Fate Studies: this compound can be used as a tracer to study the metabolic pathways or environmental degradation of Tricyclodecenyl acetate.[1] By introducing the labeled compound into a biological or environmental system, researchers can track its transformation products over time, providing valuable insights into its metabolic fate and persistence.

Isotope Dilution Analysis Workflow

The use of this compound as an internal standard follows a well-established workflow in analytical chemistry. The fundamental principle is the addition of a known amount of the labeled standard to a sample containing an unknown amount of the unlabeled analyte. The ratio of the analyte to the internal standard is then measured by GC-MS or LC-MS, and from this ratio, the concentration of the analyte in the original sample can be precisely calculated.

Representative Experimental Protocol

1. Sample Preparation:

-

Weighing and Spiking: Accurately weigh 1 gram of the consumer product sample into a glass vial. Add a known amount, for example, 100 µL of a 1 µg/mL solution of this compound in a suitable solvent like methanol.

-

Extraction: Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and acetone). Vortex the sample for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

-

Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required. Pass the supernatant through an appropriate SPE cartridge (e.g., silica (B1680970) gel) to remove interfering compounds.

-

Concentration: Transfer the cleaned extract to a new vial and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

The following table summarizes typical GC-MS parameters for the analysis of Tricyclodecenyl acetate.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (Analyte) | m/z values specific to Tricyclodecenyl acetate (e.g., fragments) |

| Monitored Ions (Internal Standard) | m/z values specific to this compound (shifted by +2 amu) |

3. Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of unlabeled Tricyclodecenyl acetate and a constant concentration of this compound.

-

Analyze the calibration standards using the same GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

The concentration of Tricyclodecenyl acetate in the sample can then be determined by interpolating the peak area ratio of the sample onto the calibration curve.

Logical Relationship in Isotope Dilution Mass Spectrometry

The core principle of quantification using a stable isotope-labeled internal standard is based on the direct relationship between the analyte and the standard.

Conclusion

This compound is a valuable tool for researchers requiring accurate and precise quantification of its unlabeled counterpart. Its use as an internal standard in isotope dilution mass spectrometry mitigates the variability inherent in complex sample analysis, leading to highly reliable data. While its application is specialized, the principles behind its use are fundamental to modern analytical chemistry and are applicable across various scientific disciplines, from environmental monitoring to quality control in the consumer products industry.

References

An In-depth Technical Guide to Tricyclodecenyl acetate-13C2: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297), a common fragrance ingredient, is a colorless to pale yellow viscous liquid with a characteristic woody and green scent. Its isotopically labeled counterpart, Tricyclodecenyl acetate-13C2, serves as a crucial internal standard for precise and accurate quantitative analysis in various complex matrices. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol for the unlabeled compound, a proposed synthesis for its 13C2 isotopologue, and a representative experimental protocol for its use in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Physical and Chemical Properties

The physical and chemical properties of this compound are virtually identical to those of the unlabeled compound, with the exception of a slightly higher molecular weight due to the incorporation of two ¹³C isotopes. The properties of Tricyclodecenyl acetate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol (unlabeled) | [1][3] |

| Appearance | Colorless to pale yellow viscous liquid | [2][4] |

| Odor | Woody, green, floral, soapy, piney | [4] |

| Boiling Point | ~288 °C (estimate) | [2][4] |

| Density | ~1.024 - 1.077 g/cm³ | [2][4] |

| Refractive Index | ~1.4940 - 1.5100 | [2][4] |

| Flash Point | > 93 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | [2][4][5] |

| CAS Number | 5413-60-5 (unlabeled) | [1][4] |

Synthesis of Tricyclodecenyl acetate

Tricyclodecenyl acetate is commercially synthesized via the acid-catalyzed addition of acetic acid to dicyclopentadiene.[4][6]

References

- 1. tricyclodecenyl acetate | CAS#:2500-83-6 | Chemsrc [chemsrc.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. Tricyclodecanyl acetate | C12H18O2 | CID 55250246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRICYCLODECENYL ACETATE | 5413-60-5 [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. US7446221B1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Purification of ¹³C Labeled Tricyclodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ¹³C labeled Tricyclodecenyl acetate (B1210297). This isotopically labeled compound serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by NMR and mass spectrometry. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes.

Synthesis of ¹³C Labeled Tricyclodecenyl Acetate

The synthesis of Tricyclodecenyl acetate is achieved through the acid-catalyzed addition of acetic acid to dicyclopentadiene (B1670491).[1] For the introduction of a ¹³C label, commercially available ¹³C labeled acetic acid is utilized as the acetylating agent. The labeling can be targeted to either the carbonyl carbon, the methyl carbon, or both, depending on the desired application.

Synthetic Pathway

The reaction proceeds via the protonation of dicyclopentadiene, followed by nucleophilic attack by the ¹³C labeled acetic acid. The resulting carbocation intermediate undergoes rearrangement and subsequent deprotonation to yield the tricyclic ester.

Caption: Synthesis pathway of ¹³C Labeled Tricyclodecenyl acetate.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of Tricyclodecenyl acetate and modified for small-scale synthesis with isotopically labeled precursors.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dicyclopentadiene (DCPD) | 132.21 | 10.48 g | 0.079 |

| ¹³C Labeled Acetic Acid | Varies | 4.20 g | 0.070 |

| Triflic Acid | 150.08 | 0.12 g | 0.0008 |

Procedure:

-

To a stirred mixture of ¹³C labeled acetic acid and triflic acid in a round-bottom flask, slowly add dicyclopentadiene dropwise over a period of 4-6 hours.

-

Maintain the reaction temperature between 90-110 °C during the addition.[3]

-

After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours at 120 °C.[2]

-

Cool the reaction mixture to room temperature.

-

The crude product can be directly subjected to purification.

Purification of ¹³C Labeled Tricyclodecenyl Acetate

Purification of the synthesized ester is crucial to remove unreacted starting materials, catalyst, and any side products. A combination of neutralization and fractional distillation or flash column chromatography is recommended.

Purification Workflow

The general workflow for the purification of ¹³C Labeled Tricyclodecenyl acetate is depicted below.

Caption: General purification workflow for ¹³C Labeled Tricyclodecenyl acetate.

Experimental Protocol: Purification

Method 1: Fractional Distillation

Fractional distillation is suitable for larger scale purifications and separates compounds based on their boiling points.

Procedure:

-

Add a small amount of a base (e.g., 1.0 g of 50% aqueous NaOH) to the crude reaction mixture in the distillation pot to neutralize the triflic acid catalyst.[2]

-

Initially, remove the unreacted acetic acid by distillation at a reduced pressure (e.g., 150 to 1 torr).[2]

-

Increase the vacuum and/or temperature to distill the Tricyclodecenyl acetate. The boiling point of Tricyclodecenyl acetate is approximately 288-296 °C at atmospheric pressure and estimated to be lower under reduced pressure.[4][5] Collect the fraction corresponding to the pure product.

Method 2: Flash Column Chromatography

Flash column chromatography is an effective method for smaller scale purifications, separating compounds based on their polarity.

Procedure:

-

Neutralize the crude reaction mixture as described in the distillation method.

-

Prepare a silica (B1680970) gel column.

-

Dissolve the neutralized crude product in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system. A mixture of hexanes and ethyl acetate is a good starting point for terpenyl acetates.[6][7] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can be employed for optimal separation.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ¹³C labeled Tricyclodecenyl acetate.

Characterization

The final product should be characterized to confirm its identity, purity, and the incorporation of the ¹³C label.

Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹³C NMR Spectroscopy | Confirm the position and incorporation of the ¹³C label. | An enhanced signal will be observed for the labeled carbon atom(s) in the acetate moiety. The carbonyl carbon of an ester typically appears in the range of 160-180 ppm, and the methyl carbon around 20 ppm. |

| ¹H NMR Spectroscopy | Confirm the overall structure of the molecule. | The proton spectrum should be consistent with the structure of Tricyclodecenyl acetate. |

| Mass Spectrometry (MS) | Determine the molecular weight and confirm isotopic enrichment. | The molecular ion peak (M+) for unlabeled Tricyclodecenyl acetate (C₁₂H₁₆O₂) is at m/z 192.25. For a singly ¹³C labeled product, the M+ peak will be at m/z 193.25. For a doubly ¹³C labeled product, the M+ peak will be at m/z 194.25. |

| Gas Chromatography (GC) | Assess the purity of the final product. | A single major peak should be observed, indicating a high degree of purity. |

Summary of Expected Analytical Data

| Parameter | Unlabeled Tricyclodecenyl Acetate | ¹³C Labeled Tricyclodecenyl Acetate |

| Molecular Formula | C₁₂H₁₆O₂ | ¹³CₓC₁₂-ₓH₁₆O₂ |

| Molecular Weight | 192.25 g/mol | 192.25 + x (where x is the number of ¹³C labels) |

| ¹³C NMR (Acetate C=O) | ~170 ppm | Enhanced signal at ~170 ppm (if labeled at carbonyl) |

| ¹³C NMR (Acetate CH₃) | ~21 ppm | Enhanced signal at ~21 ppm (if labeled at methyl) |

| Mass Spectrum (M+) | m/z 192.25 | m/z 193.25 (for ¹³C₁) or 194.25 (for ¹³C₂) |

Safety Considerations

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Dicyclopentadiene is flammable and has a strong odor. Handle with care.

-

Triflic acid is a strong, corrosive acid. Handle with extreme caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a robust framework for the successful synthesis and purification of ¹³C labeled Tricyclodecenyl acetate. The detailed protocols and characterization data will be invaluable for researchers and professionals in the fields of drug development and metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. tricyclo(5.2.1.02,6)dec-3-enyl acetate, 54830-99-8 [thegoodscentscompany.com]

- 6. Verdyl acetate | C12H16O2 | CID 110655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Tricyclodecenyl acetate-13C2 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on Tricyclodecenyl acetate-13C2, a stable isotope-labeled compound. While a comprehensive biological profile is not available in the public domain, this document consolidates the known chemical properties, synthesis, and safety information for its unlabeled counterpart, Tricyclodecenyl acetate (B1210297). The primary application of the 13C2 labeled version is as a tracer and internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.

Core Compound Information

| Identifier | Value | Reference |

| Compound Name | This compound | [1] |

| Molecular Formula | C₁₀¹³C₂H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 194.24 g/mol | [1][2][3][4] |

| Unlabeled CAS Number | 5413-60-5 | [1][2][3][4][5] |

| Synonyms (Unlabeled) | Verdyl acetate, Jasmacyclene, Greenyl acetate, Herbaflorat |

Experimental Protocols

Detailed experimental protocols for the biological application of Tricyclodecenyl acetate in drug development or signaling pathway studies are not currently available in peer-reviewed literature. The primary documented experimental procedure relates to its synthesis.

Synthesis of Tricyclodecenyl Acetate

A common industrial method for synthesizing Tricyclodecenyl acetate involves the acid-catalyzed esterification of dicyclopentadiene (B1670491) with acetic acid. The following is a generalized protocol based on patented industrial processes:

-

Catalyst Preparation: A mixture of a suitable acid catalyst, such as a binary perchloric-phosphoric acid or triflic acid, is prepared in acetic acid within a reaction vessel equipped for temperature control and stirring.

-

Acetic Anhydride (B1165640) Addition: Acetic anhydride is introduced to the reaction mixture.

-

Dicyclopentadiene Addition: Dicyclopentadiene is added dropwise to the mixture while maintaining a controlled temperature to prevent unwanted polymerization.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours at a maintained temperature.

-

Neutralization and Washing: Upon completion, the crude product is neutralized and washed with a basic solution (e.g., sodium hydroxide) and brine to remove residual acids and catalysts.

-

Purification: The final product is purified by vacuum distillation to yield high-purity Tricyclodecenyl acetate.

Logical Relationships in Synthesis

The synthesis of Tricyclodecenyl acetate follows a clear logical progression from starting materials to the final purified product. This workflow is designed to optimize yield and purity.

Concluding Remarks

This compound serves as a valuable tool for researchers in analytical chemistry. However, there is a notable absence of data regarding its biological activity, metabolic pathways, and potential applications in drug development. Further research is required to elucidate any pharmacological properties of this compound.

References

- 1. 5-tricyclodecenyl acetate, 2500-83-6 [thegoodscentscompany.com]

- 2. VERDYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 3. TRICYCLODECENYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. US7446221B1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 5. Verdyl acetate | C12H16O2 | CID 110655 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isotopic Purity and Enrichment of Tricyclodecenyl acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity and enrichment of Tricyclodecenyl acetate-13C2. This stable isotope-labeled compound serves as a crucial internal standard and tracer in a variety of analytical and research applications.

This compound is a synthetically labeled version of Tricyclodecenyl acetate (B1210297) where two carbon atoms have been replaced with the heavy isotope of carbon, ¹³C. This labeling imparts a specific mass difference that allows for its distinct detection and quantification in complex biological matrices. Its primary applications include use as an internal standard in quantitative mass spectrometry-based assays (GC-MS, LC-MS) and as a tracer to investigate metabolic pathways.[1]

Data Presentation: Isotopic Purity and Enrichment

Precise and accurate determination of isotopic purity and enrichment is paramount for the reliable use of this compound in research. While specific batch data from a certificate of analysis is not publicly available, the following tables illustrate the typical format for presenting such quantitative data.

Table 1: Representative Isotopic Purity Data for this compound

| Parameter | Specification |

| Chemical Purity (by GC/MS) | ≥98% |

| Isotopic Enrichment | ≥99 atom % ¹³C |

| Isotopic Distribution | |

| M+0 (Unlabeled) | <1% |

| M+1 | <1% |

| M+2 (¹³C₂) | >98% |

Table 2: Representative Batch-Specific Analysis Results

| Batch Number | Chemical Purity (%) | Isotopic Enrichment (atom % ¹³C) | M+2 Abundance (%) |

| BATCH-001 | 99.2 | 99.5 | 99.1 |

| BATCH-002 | 98.9 | 99.6 | 99.3 |

| BATCH-003 | 99.5 | 99.4 | 99.0 |

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on robust analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

GC-MS is a powerful technique for separating the labeled compound from potential impurities and for determining its isotopic distribution based on mass-to-charge ratios.

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the M+2 isotopologue.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS) capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, hexane).

-

GC Separation:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan from m/z 50-300 or Selected Ion Monitoring (SIM) of the molecular ions (M+0, M+1, M+2).

-

-

Data Analysis:

-

Identify the peak corresponding to Tricyclodecenyl acetate.

-

Extract the mass spectrum for this peak.

-

Calculate the relative abundance of the M, M+1, and M+2 ions to determine the isotopic enrichment.

-

Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR provides detailed information about the carbon skeleton of the molecule and can be used to confirm the position of the ¹³C labels and to quantify the isotopic enrichment.

Objective: To confirm the labeling positions and quantify the isotopic enrichment of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a pulse sequence with a sufficient relaxation delay (e.g., 5x T₁ of the slowest relaxing carbon) to ensure quantitative results.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to the ¹³C-labeled carbons and compare them to the integrals of the unlabeled carbons to determine the isotopic enrichment at specific positions.

-

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.

Caption: Workflow for Isotopic Enrichment Analysis by GC-MS.

Caption: Relationship between Isotopic Purity, Enrichment, and Analytical Performance.

As the metabolic fate of Tricyclodecenyl acetate is not documented in the provided search results, a signaling pathway diagram cannot be generated. Further research into the biological activity of this molecule would be required.

References

A Technical Guide to Tricyclodecenyl Acetate-13C2: Commercial Availability and Synthesis

For researchers, scientists, and professionals in drug development, the availability of high-quality, isotopically labeled compounds is critical for a wide range of applications, from metabolic studies to use as internal standards in quantitative analysis. This guide provides an in-depth overview of the commercial availability of Tricyclodecenyl acetate-13C2, a stable isotope-labeled version of the fragrance ingredient Tricyclodecenyl acetate (B1210297). This document details its commercial landscape, available technical specifications, and a review of its synthesis.

Commercial Availability

The commercial availability of this compound is currently limited, with a primary supplier identified for research-grade material. In contrast, the unlabeled analogue, Tricyclodecenyl acetate, is widely available from numerous suppliers.

This compound

MedChemExpress (MCE) is a key commercial supplier of this compound, offered for research purposes.[1] This isotopically labeled compound is valuable as a tracer or an internal standard in analytical methodologies such as NMR, GC-MS, or LC-MS.[1] Detailed quantitative specifications, including purity, isotopic enrichment, and pricing, are available upon request from the supplier.

| Supplier | Product Name | Catalog Number | Available Quantities | Purity | Isotopic Enrichment | Price |

| MedChemExpress | This compound | HY-118560S | Available upon request | Available upon request | Available upon request | Available upon request |

Unlabeled Tricyclodecenyl Acetate

The unlabeled form of Tricyclodecenyl acetate is readily available from a variety of chemical suppliers. This provides researchers with ample sources for precursor material and for comparative studies.

| Supplier | CAS Number | Representative Pricing (USD) |

| Sigma-Aldrich | 5413-60-5 | $13.00 (5 g), $26.00 (25 g), $65.00 (100 g), $260.00 (500 g) |

| ChemicalBook | 5413-60-5 | Varies by supplier, with bulk pricing as low as $1.00/kg[2][3] |

| Vigon International | 5413-60-5 | Price available upon request[4] |

| Suzhou Senfeida Chemical Co., Ltd. | 5413-60-5 | $25.00/kg (1-189 kg), $10.00/kg (190-999 kg), $3.00/kg (1,000+ kg)[5] |

Synthesis of Tricyclodecenyl Acetate

While a specific synthetic protocol for this compound is not publicly available, its preparation would logically follow the established methods for the unlabeled compound, utilizing a 13C-labeled precursor. The synthesis of Tricyclodecenyl acetate is well-documented, typically involving the acid-catalyzed esterification of dicyclopentadiene (B1670491) with acetic acid.[6][7]

General Synthetic Procedure for Unlabeled Tricyclodecenyl Acetate

A common method for the synthesis of Tricyclodecenyl acetate involves the reaction of dicyclopentadiene with acetic acid in the presence of a catalyst.[7]

Reactants:

-

Dicyclopentadiene

-

Glacial Acetic Acid

-

Acetic Anhydride (B1165640)

-

Perchloric acid-phosphoric acid binary complex acid catalyst

Procedure:

-

Glacial acetic acid and the perchloric acid-phosphoric acid catalyst are charged into a reaction flask equipped with a stirrer, thermometer, and addition funnel.

-

Acetic anhydride is slowly added to the mixture.

-

Dicyclopentadiene is then added dropwise while maintaining the reaction temperature between 50-80°C.

-

The reaction is monitored until the consumption of dicyclopentadiene is complete.

-

The reaction mixture is then subjected to a workup procedure involving washing with sodium hydroxide (B78521) solution, sodium sulfate (B86663) solution, and brine.

-

The final product is purified by vacuum fractionation.[7]

Proposed Synthesis of this compound

The synthesis of the 13C2-labeled analogue would necessitate the use of acetic acid-13C2 as a starting material. The overall reaction scheme would remain the same as the one for the unlabeled compound.

Proposed Labeled Reactant:

-

Acetic acid-1,2-13C2

The workflow for this synthesis is depicted in the following diagram:

Caption: General synthesis workflow for Tricyclodecenyl Acetate.

Conclusion

This compound is a valuable tool for researchers in drug development and related fields. While its commercial availability is currently limited to a single primary supplier for research quantities, the well-established synthesis of its unlabeled counterpart provides a clear path for its preparation. For detailed product specifications and pricing, direct inquiry with the supplier is necessary. The widespread availability of unlabeled Tricyclodecenyl acetate offers ample opportunities for sourcing starting materials and for conducting comparative studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRICYCLODECENYL ACETATE | 5413-60-5 [chemicalbook.com]

- 3. TRICYCLODECENYL ACETATE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 4. vigon.com [vigon.com]

- 5. Wholesale Price Tricyclodecenyl Acetate CAS 5413-60-5 - CAS 5413-60-5, Tricyclodecenyl Acetate | Made-in-China.com [m.made-in-china.com]

- 6. US7446221B1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 7. CN103193639A - Synthetic method of perfume verdyl acetate - Google Patents [patents.google.com]

Spectral Data Analysis of Tricyclodecenyl Acetate-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297) is a widely utilized fragrance ingredient appreciated for its fresh, green, and floral notes. For advanced applications in quantitative analysis, such as metabolic studies or as an internal standard in complex matrices, isotopically labeled analogs are indispensable. This technical guide focuses on the spectral characterization of Tricyclodecenyl acetate-13C2, a stable isotope-labeled variant. Due to the limited public availability of experimental spectral data for this specific isotopologue, this document provides predicted 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the unlabeled parent compound, Tricyclodecenyl acetate (CAS 5413-60-5), as a foundational reference. Furthermore, it outlines the anticipated spectral differences in the 13C2-labeled version and furnishes detailed experimental protocols for acquiring such data.

Spectral Data of Tricyclodecenyl Acetate (Unlabeled)

The following sections present predicted spectral data for unlabeled Tricyclodecenyl acetate. This information serves as a baseline for understanding the core molecular structure and for comparison with the labeled analog.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides detailed information about the carbon framework of the molecule. The predicted chemical shifts for Tricyclodecenyl acetate are presented in Table 1. These values are calculated based on established computational models and provide a reliable estimate of the resonance frequencies for each carbon atom.

Table 1: Predicted 13C NMR Chemical Shifts for Tricyclodecenyl Acetate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170.5 |

| CH-O | 75.0 |

| C=C | 134.0 |

| C=C | 132.5 |

| CH | 48.0 |

| CH | 45.5 |

| CH | 42.0 |

| CH2 | 38.5 |

| CH2 | 35.0 |

| CH2 | 30.0 |

| CH | 28.0 |

| CH3 | 21.0 |

Note: Data is predicted and should be used as a reference. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Tricyclodecenyl acetate, electron ionization (EI) would likely lead to a series of characteristic fragments. The expected major fragments and their mass-to-charge ratios (m/z) are detailed in Table 2.

Table 2: Predicted Mass Spectrometry Fragmentation Data for Tricyclodecenyl Acetate

| m/z | Proposed Fragment | Description |

| 192 | [C12H16O2]+• | Molecular Ion (M+) |

| 132 | [C10H12]+• | Loss of acetic acid (CH3COOH) |

| 117 | [C9H9]+ | Further fragmentation of the tricyclic core |

| 91 | [C7H7]+ | Tropylium ion, a common fragment in cyclic systems |

| 66 | [C5H6]+• | Cyclopentadiene radical cation |

| 43 | [CH3CO]+ | Acetyl cation |

Note: This fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways for esters.

The Labeled Analog: this compound

This compound is a valuable tool for quantitative studies where it can be used as an internal standard. The two 13C atoms are typically incorporated into the acetate moiety, as this is synthetically accessible.

Expected Spectral Differences

-

13C NMR: The most significant difference in the 13C NMR spectrum of this compound compared to its unlabeled counterpart would be the signals corresponding to the labeled carbon atoms. If the acetate group is labeled at both the carbonyl and methyl carbons, these signals will be significantly enhanced. Furthermore, 13C-13C coupling would be observed between these two adjacent labeled carbons, resulting in a characteristic splitting pattern (a doublet for each signal) that is absent in the unlabeled compound's spectrum. The chemical shifts of the labeled carbons themselves would remain largely unchanged.

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak for this compound would appear at m/z 194, two mass units higher than the unlabeled compound, reflecting the incorporation of two 13C isotopes. The fragmentation pattern would also shift accordingly. For instance, the fragment corresponding to the acetyl cation ([CH3CO]+) would be observed at m/z 45, and the loss of acetic acid would result in a neutral loss of 62 atomic mass units.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for Tricyclodecenyl acetate and its labeled analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a high-resolution 13C NMR spectrum for structural elucidation and verification.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of Tricyclodecenyl acetate in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition Parameters:

-

Experiment: 1D 13C NMR with proton decoupling.

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment with composite pulse decoupling (e.g., zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectrum to the TMS signal at 0 ppm.

NMR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Tricyclodecenyl acetate.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Tricyclodecenyl acetate (e.g., 100 ppm) in a volatile organic solvent such as ethyl acetate or hexane.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

GC-MS Experimental Workflow

Conclusion

Unlocking Precision in Analytical Chemistry: A Technical Guide to Stable Isotope Labeling with Tricyclodecenyl Acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of Tricyclodecenyl acetate-13C2 as a tool for stable isotope labeling (SIL). While specific research applications for this particular labeled compound are not extensively documented in publicly available literature, this guide will detail its primary role as an internal standard in quantitative mass spectrometry, a cornerstone technique in modern analytical chemistry and drug development. The methodologies and principles described herein are foundational to the use of stable isotope-labeled compounds in achieving high accuracy and precision in complex analytical measurements.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope. In the case of this compound, two Carbon-12 atoms in the acetate (B1210297) moiety have been replaced with Carbon-13 atoms. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight.[1][2]

This mass difference is the key to its utility. When analyzed by mass spectrometry (MS), the labeled and unlabeled compounds are easily distinguishable, while their shared chemical and physical properties ensure they behave almost identically during sample preparation and analysis.[3] This co-elution and similar behavior in the mass spectrometer's ion source are crucial for correcting analytical variability.[4]

Key Advantages of 13C Labeling:

-

Chemical Identity: The 13C-labeled standard is chemically identical to the analyte, ensuring it experiences the same processing and matrix effects.[5]

-

Co-elution: In chromatographic separations like Gas Chromatography (GC) or Liquid Chromatography (LC), the labeled standard co-elutes with the unlabeled analyte, providing the most accurate correction for variations at the point of analysis.[4]

-

Minimal Isotope Effects: Carbon-13 labeling introduces minimal isotopic effects compared to deuterium (B1214612) labeling, meaning its retention time in chromatography is virtually identical to the unlabeled compound.[4]

-

Safety: As a stable isotope, it is non-radioactive and safe for routine laboratory use.[1]

Primary Application: Stable Isotope Dilution for Quantitative Analysis

The most prominent application of this compound is as an internal standard in Stable Isotope Dilution Mass Spectrometry (SID-MS).[6][7][8] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.[6]

The core of SID-MS involves adding a known quantity of the stable isotope-labeled internal standard (this compound) to a sample containing the unlabeled analyte of interest (Tricyclodecenyl acetate) at the earliest stage of sample preparation.[6][9] The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the standard is added at the beginning, any loss of the analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard.[6] This preserves the ratio of the analyte to the standard, allowing for precise quantification even with incomplete sample recovery.

Hypothetical Experimental Protocol: Quantification of Tricyclodecenyl Acetate in a Complex Matrix by GC-MS

This protocol outlines a hypothetical experiment to quantify the fragrance compound Tricyclodecenyl acetate in a consumer product matrix using this compound as an internal standard.

Objective: To determine the concentration of Tricyclodecenyl acetate in a lotion sample.

Materials:

-

Tricyclodecenyl acetate (unlabeled standard)

-

This compound (internal standard)

-

Lotion sample

-

Hexane (B92381) (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled Tricyclodecenyl acetate at 1 mg/mL in hexane.

-

Prepare a stock solution of this compound at 1 mg/mL in hexane.

-

From the unlabeled stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in hexane.

-

Prepare an internal standard spiking solution of this compound at a concentration of 25 µg/mL in hexane.

-

-

Sample Preparation:

-

Weigh 1.0 g of the lotion sample into a glass centrifuge tube.

-

Add 100 µL of the 25 µg/mL internal standard spiking solution to the lotion sample.

-

Add 5 mL of hexane to the tube.

-

Vortex vigorously for 2 minutes to extract the analyte and internal standard into the organic solvent.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to an autosampler vial for GC-MS analysis.

-

-

Calibration Curve Preparation:

-

To a series of autosampler vials, add 1 mL of each calibration standard (1 µg/mL to 100 µg/mL).

-

To each vial, add 100 µL of the 25 µg/mL internal standard spiking solution.

-

-

GC-MS Analysis:

-

Injector: 250°C, splitless mode.

-

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) mode.

-

Acquisition: Selected Ion Monitoring (SIM) mode.

-

Monitor a characteristic ion for unlabeled Tricyclodecenyl acetate (e.g., m/z corresponding to a major fragment).

-

Monitor the corresponding ion for this compound (m/z + 2).

-

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.

-

For the lotion sample, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of Tricyclodecenyl acetate in the sample extract by interpolating from the calibration curve.

-

Calculate the final concentration in the original lotion sample, accounting for the initial sample weight and extraction volume.

-

Data Presentation

The data from the calibration curve experiment can be summarized as follows. This table presents hypothetical data for illustrative purposes.

| Calibration Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 15,230 | 375,600 | 0.041 |

| 5.0 | 76,500 | 378,100 | 0.202 |

| 10.0 | 151,900 | 374,500 | 0.406 |

| 25.0 | 380,200 | 376,800 | 1.009 |

| 50.0 | 755,800 | 375,100 | 2.015 |

| 100.0 | 1,512,000 | 376,200 | 4.019 |

Visualizing Workflows and Concepts

Diagrams created with Graphviz help to visualize the experimental and conceptual workflows.

Caption: Workflow for Stable Isotope Dilution Mass Spectrometry (SID-MS).

Caption: Conceptual overview of a stable isotope tracer experiment.

Conclusion

This compound serves as a high-fidelity tool for analytical chemists, enabling precise and accurate quantification through the Stable Isotope Dilution technique. While its direct application in metabolic tracing is not established, the principles of using 13C-labeled compounds are fundamental across various scientific disciplines. By providing a chemically identical internal standard, it allows researchers to overcome the challenges of complex matrices and sample preparation variability, ensuring the reliability of quantitative data in research, quality control, and regulatory compliance. This guide provides the foundational knowledge for its effective implementation in any advanced analytical laboratory.

References

- 1. metsol.com [metsol.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ukisotope.com [ukisotope.com]

- 6. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imreblank.ch [imreblank.ch]

- 8. researchgate.net [researchgate.net]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Technical Guide to Tricyclodecenyl Acetate-13C2 and its Unlabeled Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Tricyclodecenyl acetate-13C2 and its unlabeled counterpart, Tricyclodecenyl acetate (B1210297). Tricyclodecenyl acetate is a widely used fragrance ingredient with a characteristic fresh, green, and woody aroma.[1][2][3][4] The introduction of stable isotopes, such as Carbon-13 (¹³C), into its molecular structure creates a powerful tool for a variety of research applications, particularly in the fields of metabolism, pharmacokinetics, and environmental fate studies. This document outlines the physicochemical properties, synthesis, and analytical methodologies for both compounds, and explores the applications of the isotopically labeled analogue in advanced research.

Introduction to Tricyclodecenyl Acetate and Isotopic Labeling

Tricyclodecenyl acetate is a synthetic ester recognized for its pleasant fragrance, making it a common component in perfumes, soaps, detergents, and other scented products.[1][2][3] It is produced through the acid-catalyzed esterification of dicyclopentadiene (B1670491) with acetic acid.[5]

Isotopic labeling involves the replacement of an atom in a molecule with its isotope. Carbon-13 is a stable, non-radioactive isotope of carbon. Incorporating ¹³C atoms into the Tricyclodecenyl acetate molecule to create this compound does not significantly alter its chemical properties but provides a distinct mass signature. This allows for its precise tracking and quantification in complex biological and environmental systems using mass spectrometry-based analytical techniques.[6]

Comparative Physicochemical Properties

The primary difference between this compound and unlabeled Tricyclodecenyl acetate lies in their molecular weight. The addition of two ¹³C atoms increases the molecular weight by approximately 2 g/mol . Other physicochemical properties are expected to be nearly identical.

| Property | Unlabeled Tricyclodecenyl Acetate | This compound (Predicted) |

| Molecular Formula | C₁₂H₁₆O₂ | ¹³C₂C₁₀H₁₆O₂ |

| Molecular Weight | 192.25 g/mol [7] | ~194.25 g/mol |

| Appearance | Colorless to pale yellow liquid[8][9] | Colorless to pale yellow liquid |

| Odor | Floral, green, woody[1][8] | Floral, green, woody |

| Boiling Point | ~258-288 °C[8][10] | ~258-288 °C |

| Density | ~1.024-1.12 g/cm³[8][10] | ~1.024-1.12 g/cm³ |

| Flash Point | >100 °C[9] | >100 °C |

| Solubility | Insoluble in water; soluble in alcohols and oils[8] | Insoluble in water; soluble in alcohols and oils |

Synthesis Protocols

Synthesis of Unlabeled Tricyclodecenyl Acetate

The industrial synthesis of Tricyclodecenyl acetate typically involves the acid-catalyzed addition of acetic acid to dicyclopentadiene.

Reaction: Dicyclopentadiene + Acetic Acid → Tricyclodecenyl Acetate

Experimental Protocol:

-

Catalyst Preparation: A mixture of acetic acid and a strong acid catalyst (e.g., perchloric-phosphoric acid or triflic acid) is prepared in a reaction vessel.[5][11]

-

Addition of Acetic Anhydride (B1165640): Acetic anhydride may be added to the mixture.[5]

-

Dicyclopentadiene Addition: Dicyclopentadiene is added dropwise to the stirred mixture while maintaining a specific temperature range (e.g., 50-80°C) to control the exothermic reaction.[5]

-

Reaction Completion: The reaction mixture is stirred for several hours until completion.

-

Purification: The crude product is then purified by washing with a basic solution (e.g., NaOH) followed by vacuum fractional distillation to yield pure Tricyclodecenyl acetate.[5]

Proposed Synthesis of this compound

The synthesis of this compound would follow a similar procedure, utilizing ¹³C-labeled acetic acid.

Reaction: Dicyclopentadiene + Acetic Acid-1,2-¹³C₂ → this compound

Experimental Protocol:

-

Catalyst Preparation: A mixture of ¹³C-labeled acetic acid (Acetic Acid-1,2-¹³C₂) and a strong acid catalyst is prepared in a reaction vessel.

-

Dicyclopentadiene Addition: Dicyclopentadiene is added dropwise to the stirred mixture under controlled temperature conditions.

-

Reaction and Purification: The reaction and purification steps are analogous to the synthesis of the unlabeled compound.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of Tricyclodecenyl acetate and its labeled analogue.

GC-MS Analysis Protocol

Sample Preparation:

-

Standards: Prepare stock solutions of unlabeled Tricyclodecenyl acetate and this compound in a suitable solvent (e.g., ethyl acetate). Perform serial dilutions to create calibration standards.

-

Complex Matrices: For samples such as biological fluids or environmental extracts, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.

GC-MS Parameters (Typical):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient to ensure separation from other components.

-

Injection Mode: Splitless injection for trace analysis.

-

MS Ionization: Electron Ionization (EI).

-

MS Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification. In SIM mode, characteristic ions of both the labeled and unlabeled compounds are monitored.

Applications of this compound in Research

The use of this compound as an internal standard and tracer opens up numerous research possibilities.

Metabolic and Pharmacokinetic Studies

By administering this compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) in biological systems. The labeled compound acts as a tracer that can be distinguished from its endogenous or unlabeled counterparts. This is crucial for understanding how the body processes such fragrance ingredients.

Esters like Tricyclodecenyl acetate can undergo hydrolysis in biological systems, breaking down into their corresponding alcohol and carboxylic acid. The use of the ¹³C₂-labeled acetate moiety allows for the tracking of the fate of the acetate group specifically.

Quantitative Analysis

This compound serves as an ideal internal standard for the accurate quantification of unlabeled Tricyclodecenyl acetate in various samples. Since its chemical behavior is nearly identical to the unlabeled form, it co-elutes in chromatography and experiences similar ionization efficiency in mass spectrometry, correcting for variations in sample preparation and instrument response.

Environmental Fate and Toxicology

The labeled compound can be used to study the degradation and persistence of Tricyclodecenyl acetate in the environment. It can also be employed in toxicological studies to understand its potential effects on various organisms.

Conclusion

This compound is a valuable tool for researchers in drug development, environmental science, and toxicology. Its use as a tracer and internal standard allows for precise and accurate studies of the metabolism, pharmacokinetics, and environmental fate of its widely used unlabeled analogue. This guide provides a foundational understanding of the properties, synthesis, and applications of both labeled and unlabeled Tricyclodecenyl acetate, enabling scientists to leverage these compounds in their research endeavors.

References

- 1. Esters | Research Starters | EBSCO Research [ebsco.com]

- 2. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0241220) [np-mrd.org]

- 3. TRICYCLODECENYL ACETATE | 2500-83-6 [chemicalbook.com]

- 4. Tricyclodecenyl acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 5. VERDYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Verdyl acetate | C12H16O2 | CID 110655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TRICYCLODECENYL ACETATE | 5413-60-5 [chemicalbook.com]

- 9. 5-tricyclodecenyl acetate, 2500-83-6 [thegoodscentscompany.com]

- 10. tricyclodecenyl acetate | CAS#:2500-83-6 | Chemsrc [chemsrc.com]

- 11. US7446221B1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantitative Analysis of Tricyclodecenyl Acetate in Complex Matrices using LC-MS with a Tricyclodecenyl acetate-13C2 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the quantitative analysis of Tricyclodecenyl acetate (B1210297) using Liquid Chromatography-Mass Spectrometry (LC-MS) with a stable isotope-labeled internal standard, Tricyclodecenyl acetate-13C2. This protocol is designed for researchers in fields such as fragrance analysis, cosmetics, and environmental monitoring.

Tricyclodecenyl acetate is a widely used fragrance ingredient characterized by its green, herbaceous, and woody scent.[1] Accurate quantification of this compound in various products is crucial for quality control and safety assessment.[2] The use of a stable isotope-labeled internal standard like this compound is the preferred method for quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3][4][5][6]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Tricyclodecenyl acetate (CAS 5413-60-5)

-

This compound (Internal Standard, IS)

-

-

Solvents and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Sample Preparation

The sample preparation protocol is designed to efficiently extract Tricyclodecenyl acetate from a complex matrix.

-

Sample Homogenization: For solid or semi-solid samples, ensure the sample is homogenized to a uniform consistency.[7]

-

Extraction:

-

Accurately weigh 1.0 g of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Add 100 µL of the this compound internal standard solution (1 µg/mL in ACN).

-

Add 5 mL of ACN.

-

Vortex for 5 minutes at high speed.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

-

Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interferences.

-

Final Preparation:

LC-MS/MS Method

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Table 1: LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of Tricyclodecenyl acetate and this compound standards.Example Precursor -> Product ions would be monitored. |

| Collision Energy (CE) | To be optimized for each transition. |

| Dwell Time | 100 ms |

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 2: Example Calibration Curve Data

| Calibration Level (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,500 | 10,000 | 0.150 |

| 5 | 7,600 | 10,200 | 0.745 |

| 10 | 15,500 | 10,100 | 1.535 |

| 50 | 78,000 | 10,300 | 7.573 |

| 100 | 152,000 | 10,000 | 15.200 |

| 500 | 760,000 | 10,100 | 75.248 |

Table 3: Example Quantification of Tricyclodecenyl Acetate in Samples

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/g) | % Recovery |

| Sample 1 | 25,000 | 9,800 | 2.551 | 17.8 | 95% |

| Sample 2 | 48,000 | 10,100 | 4.752 | 33.2 | 98% |

| Sample 3 | 12,000 | 9,900 | 1.212 | 8.5 | 92% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Tricyclodecenyl acetate.

Caption: Logical relationship for accurate quantification using an internal standard.

References

- 1. Tricyclodecenyl acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 2. Fragrance material review on tricyclodecenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. organomation.com [organomation.com]

Application Note: Quantitative Analysis of Tricyclodecenyl Acetate-13C2 in Pre-clinical Research Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tricyclodecenyl acetate (B1210297) is a common fragrance ingredient found in a wide array of consumer products.[1][2] In the context of drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds is crucial, as they can potentially interact with drug candidates or elicit biological effects. Tricyclodecenyl acetate-13C2 is a stable isotope-labeled version of Tricyclodecenyl acetate, designed for use as an internal standard in quantitative analyses.[3][4][5] Its use allows for accurate and precise quantification of the unlabeled compound in complex biological matrices by correcting for variations during sample preparation and analysis.[6][7][8]

This application note provides a detailed protocol for the quantitative analysis of Tricyclodecenyl acetate in pre-clinical research samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. The method is suitable for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of fragrance compounds.

Principle of the Method

The analytical method involves the extraction of Tricyclodecenyl acetate and the internal standard, this compound, from a biological matrix, followed by separation and detection using GC-MS. The gas chromatograph separates the analytes from other components in the sample based on their volatility and interaction with the stationary phase of the GC column.[9] The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for specific detection and quantification. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved.[10]

Materials and Methods

Reagents and Materials

-

Tricyclodecenyl acetate (≥95% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Methanol (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Deionized water

-

Biological matrix (e.g., plasma, tissue homogenate)

-

1.5 mL glass autosampler vials with inserts

-

Micropipettes and tips

-

Vortex mixer

-

Centrifuge

Instrumentation

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Autosampler

Sample Preparation: Liquid-Liquid Extraction

-

Thaw biological samples (e.g., plasma) on ice.

-

To 100 µL of the sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

-

Add 500 µL of hexane:dichloromethane (1:1, v/v) extraction solvent.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Vortex briefly and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the dried organic extract to a 1.5 mL glass autosampler vial with an insert for GC-MS analysis.

GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (Tricyclodecenyl acetate) | m/z 134 |

| Qualifier Ion (Tricyclodecenyl acetate) | m/z 91 |

| Quantifier Ion (this compound) | m/z 136 |

Results and Discussion

This method was developed to provide a robust and reliable means for the quantification of Tricyclodecenyl acetate in pre-clinical research samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Method Performance

The performance of the analytical method was evaluated to ensure its suitability for quantitative analysis. The following table summarizes the typical performance characteristics of the method.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery (%) | 85 - 105% |

Chromatographic Performance

Under the specified GC-MS conditions, Tricyclodecenyl acetate and its 13C2-labeled internal standard are well-resolved from endogenous matrix components. The retention time for Tricyclodecenyl acetate is approximately 8.5 minutes.

Experimental Workflow and Data Analysis

The overall workflow for the quantitative analysis of Tricyclodecenyl acetate is depicted in the following diagram.

Potential Metabolic Pathway

In a biological system, ester-containing compounds like Tricyclodecenyl acetate are likely to undergo hydrolysis mediated by esterase enzymes, leading to the formation of an alcohol and a carboxylic acid. This metabolic process increases the polarity of the compound, facilitating its excretion from the body. The following diagram illustrates a general metabolic pathway for the hydrolysis of Tricyclodecenyl acetate.

Conclusion

This application note describes a robust and sensitive GC-MS method for the quantification of Tricyclodecenyl acetate in pre-clinical research samples using this compound as an internal standard. The detailed protocol and performance data demonstrate the suitability of this method for pharmacokinetic and metabolism studies in the context of drug development. The provided workflows and diagrams offer a clear guide for researchers and scientists in this field.

References

- 1. TRICYCLODECENYL ACETATE CAS#: 2500-83-6 [amp.chemicalbook.com]

- 2. TRICYCLODECENYL ACETATE | 2500-83-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Tricyclodecenyl Acetate Using Isotope Dilution Mass Spectrometry with Tricyclodecenyl acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297) is a common fragrance ingredient used in a variety of consumer products. Accurate and sensitive quantification of this compound is essential for quality control, safety assessment, and research into its environmental and biological fate. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis. This method utilizes a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest. This co-elution and co-ionization behavior allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable results.

This application note provides a detailed protocol for the quantitative analysis of Tricyclodecenyl acetate in a representative matrix (e.g., a cosmetic lotion) using Tricyclodecenyl acetate-13C2 as the internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the native analyte (Tricyclodecenyl acetate). The labeled standard and the native analyte are assumed to behave identically during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to the labeled standard, the concentration of the native analyte in the sample can be accurately determined, as the response ratio is directly proportional to the concentration ratio.

Experimental Protocols

Materials and Reagents

-

Tricyclodecenyl acetate (CAS: 5413-60-5), analytical standard grade

-

This compound (Molecular Weight: 194.24), as internal standard (IS)

-

Methanol (B129727), HPLC grade

-

Dichloromethane (B109758), HPLC grade

-

Sodium chloride, analytical grade

-

Anhydrous sodium sulfate (B86663), analytical grade

-

Cosmetic lotion (as a representative matrix)

Standard Solution Preparation

-

Primary Stock Solution of Tricyclodecenyl acetate (1000 µg/mL): Accurately weigh 10 mg of Tricyclodecenyl acetate and dissolve it in 10 mL of methanol.

-

Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution of Tricyclodecenyl acetate in methanol.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Accurately weigh 1.0 g of the cosmetic lotion into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

-

Add 5 mL of methanol and vortex for 2 minutes to disperse the sample.

-

Add 5 mL of dichloromethane and vortex for another 2 minutes.

-

Add 1 g of sodium chloride to facilitate phase separation.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the lower dichloromethane layer to a clean glass tube.

-

Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector: Split/splitless, operated in splitless mode

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

Based on the NIST Mass Spectrometry Data for Tricyclodecenyl acetate, the following ions are recommended for monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Tricyclodecenyl acetate | 66 | 43 |

| This compound | 68 | 45 |

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectrum of the pure standards. The quantifier ion is typically the most abundant ion, while the qualifier ion is another characteristic ion used for confirmation.

Data Presentation and Quantification

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the Tricyclodecenyl acetate quantifier ion to the peak area of the this compound quantifier ion against the concentration of Tricyclodecenyl acetate in the working standard solutions.

Table 1: Example Calibration Data

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.1 | 15,000 | 150,000 | 0.10 |

| 0.5 | 76,000 | 152,000 | 0.50 |

| 1.0 | 155,000 | 151,000 | 1.03 |

| 5.0 | 780,000 | 153,000 | 5.10 |

| 10.0 | 1,520,000 | 150,000 | 10.13 |

Method Validation Parameters (Hypothetical Data)

Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/g |

| Limit of Quantification (LOQ) | 0.15 µg/g |

| Precision (RSD%) | < 10% |

| Accuracy (Recovery %) | 95 - 105% |

| Specificity | No interferences at the retention time |

Calculation of Analyte Concentration

The concentration of Tricyclodecenyl acetate in the sample is calculated using the following equation:

Concentration (µg/g) = (Area_Analyte / Area_IS) * (C_IS / W_Sample) * DF

Where:

-

Area_Analyte = Peak area of the Tricycloecenyl acetate quantifier ion

-

Area_IS = Peak area of the Tricycloecenyl acetate-13C2 quantifier ion

-

C_IS = Amount of internal standard added (µg)

-

W_Sample = Weight of the sample (g)

-

DF = Dilution factor

Conclusion

This application note provides a robust and reliable method for the quantification of Tricyclodecenyl acetate in a complex matrix using isotope dilution mass spectrometry. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. The detailed protocol for sample preparation and GC-MS analysis can be adapted for the analysis of Tricyclodecenyl acetate in various consumer products and environmental samples, making it a valuable tool for researchers, scientists, and drug development professionals.

Application Notes & Protocols: Quantitative Analysis of Tricyclodecenyl Acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297) is a widely used fragrance ingredient, valued for its fresh, green, and slightly woody aroma in a variety of consumer products, including perfumes, lotions, and soaps.[1] Accurate quantification of this and other fragrance components is crucial for quality control, regulatory compliance, and safety assessment. The use of a stable isotope-labeled internal standard, such as Tricyclodecenyl acetate-13C2, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a highly accurate and precise method for quantification, minimizing the effects of sample matrix interference.

This document provides detailed application notes and protocols for the sample preparation and analysis of Tricyclodecenyl acetate using this compound as an internal standard. The methodologies are designed for researchers, scientists, and professionals involved in the development and analysis of fragranced products.